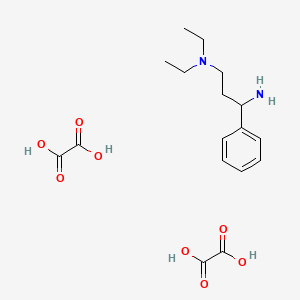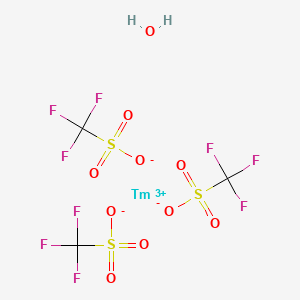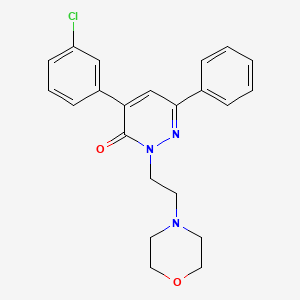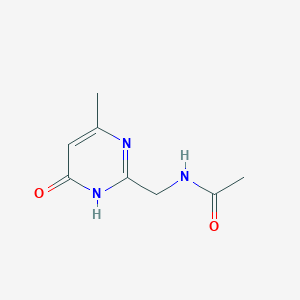
3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a compound that features a trimethoxyphenyl group attached to a pyridotriazine core. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves the formation of the pyridotriazine core followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of dimethyl sulfoxide (DMSO) as a solvent and heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to proteins such as tubulin, inhibiting their function. This can lead to the disruption of cellular processes, making the compound a potential anti-cancer agent . Additionally, the pyridotriazine core may interact with other enzymes and receptors, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine is unique due to its combination of the trimethoxyphenyl group with the pyridotriazine core. This structural arrangement may confer distinct biological activities and therapeutic potential compared to other compounds with similar functional groups .
Properties
| 60445-73-0 | |
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C15H14N4O3/c1-20-12-6-9(7-13(21-2)14(12)22-3)15-17-11-8-16-5-4-10(11)18-19-15/h4-8H,1-3H3 |
InChI Key |
GPCPKLSYPBVKCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)

![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)
![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)







